physicochemical properties of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
physicochemical properties of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
An In-Depth Technical Guide to 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile: Physicochemical Properties, Reactivity, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The thieno[2,3-b]pyridine core is a recognized "privileged scaffold" present in molecules with diverse biological activities, including anti-proliferative and anti-diabetic properties.[1][2] This document delineates the core physicochemical properties of the title compound, offers a predictive analysis of its spectroscopic characteristics, and details its chemical reactivity. By presenting the molecule as a versatile synthetic intermediate, this guide explains the causality behind its utility in constructing compound libraries for targeted therapeutic applications.
Introduction to the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine fused ring system is a cornerstone in the development of modern therapeutics. Its rigid, planar structure and the specific arrangement of heteroatoms make it an ideal scaffold for interacting with various biological targets. Derivatives of this core have shown potent activity as inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme often upregulated in various cancers, leading to significant anti-proliferative effects.[2] Furthermore, certain analogues have been identified as inhibitors of hepatic gluconeogenesis, presenting a promising strategy for the treatment of type 2 diabetes mellitus.[1]
4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (CAS 700844-18-4) is a particularly valuable derivative. It is strategically substituted with three distinct and orthogonally reactive functional groups: an iodine atom at the C2 position, a chlorine atom at the C4 position, and a carbonitrile group at the C5 position. This multi-functionalization allows for selective, stepwise chemical modifications, making it an ideal building block for creating diverse libraries of novel chemical entities aimed at exploring structure-activity relationships (SAR).
Caption: Core structure of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted based on its structure and data from closely related analogues.[3][4] These properties are crucial for predicting its behavior in both reaction media and biological systems.
| Property | Value | Rationale & Significance |
| IUPAC Name | 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile | Standardized nomenclature for unambiguous identification. |
| CAS Number | 700844-18-4 | Unique registry number for database tracking. |
| Molecular Formula | C₈H₂ClIN₂S | Defines the elemental composition. |
| Molecular Weight | 322.54 g/mol | Calculated from the atomic weights of the constituent atoms. Essential for stoichiometric calculations in synthesis. |
| Appearance | Predicted: Off-white to light yellow solid[4] | Based on similar halogenated heteroaromatic compounds. Physical state is critical for handling and formulation. |
| Melting Point | Predicted: >180 °C (decomposes) | High melting point is expected due to the planar, rigid structure and potential for strong intermolecular interactions. Stability may be limited at high temperatures.[4] |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in water[4] | Typical for planar aromatic compounds. Solubility in organic solvents is key for synthetic reactions, while aqueous solubility impacts biological assays. |
| Calculated XLogP3-AA | ~3.5 - 4.0 | Estimated based on analogues like 4-chlorothieno[2,3-b]pyridine-5-carbonitrile.[3] Indicates significant lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | 64.9 Ų[3] | Calculated for the core scaffold. TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Spectroscopic Characterization (Predictive Analysis)
A robust characterization workflow is essential to confirm the identity and purity of the compound. The following is a predictive analysis of the expected spectroscopic data, which serves as a benchmark for experimental verification.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-3 Proton: Expected to appear as a singlet around δ 7.5-7.8 ppm.
-
H-6 Proton: Expected to appear as a singlet further downfield, likely around δ 8.5-8.8 ppm, due to the deshielding effects of the adjacent nitrogen and cyano group.
13C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals for each carbon atom in the unique electronic environment.
-
C≡N Carbon: A characteristic signal expected in the δ 115-120 ppm range.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative halogen atoms (C2 and C4) will show distinct shifts. The C-I bond will likely place the C2 signal at a lower field (more shielded) than typical sp² carbons, while the C-Cl bond will deshield C4.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
Molecular Ion (M+): The primary peak will correspond to the exact mass of the molecule (~322.5 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of chlorine (35Cl/37Cl in a ~3:1 ratio) and iodine (monoisotopic 127I). This results in a distinctive M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy can quickly confirm the presence of the key nitrile functional group.
-
C≡N Stretch: A sharp, strong absorption band is predicted in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group.[5]
Synthesis and Purification
The synthesis of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile requires a multi-step approach, leveraging established methodologies for constructing the thieno[2,3-b]pyridine core followed by functional group installation.
Proposed Synthetic Workflow
A plausible synthetic route begins with the construction of a substituted thieno[2,3-b]pyridinone, followed by chlorination and iodination. This workflow provides a clear, logical progression and allows for purification at intermediate stages.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Protocol: Chlorination Step
This protocol describes the conversion of a thieno[2,3-b]pyridin-4-one intermediate to the corresponding 4-chloro derivative, a critical step in the synthesis. The causality for this choice is that phosphorus oxychloride (POCl₃) is a highly effective and standard reagent for converting cyclic amides (lactams) and pyridinones into their chloro-derivatives.
Objective: To synthesize 4-chlorothieno[2,3-b]pyridine-5-carbonitrile from 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile.
Materials:
-
4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq) in phosphorus oxychloride (10 eq).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 3-5 drops). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc), observing the disappearance of the starting material.
-
Workup - Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This highly exothermic step hydrolyzes the excess POCl₃.
-
Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic product will move into the DCM layer.
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual inorganic salts, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 4-chlorothieno[2,3-b]pyridine-5-carbonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile lies in the differential reactivity of its halogen substituents, enabling selective functionalization.
Caption: Reactivity map illustrating the synthetic utility of the title compound.
C2-Iodo Position: Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility. The choice of a palladium catalyst and appropriate ligands allows for the selective formation of new carbon-carbon or carbon-nitrogen bonds at this position.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to conjugated enyne systems.
-
Buchwald-Hartwig Amination: Reaction with amines allows for the installation of diverse amine functionalities.
C4-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is activated towards SNAr by the electron-withdrawing effect of the fused pyridine ring's nitrogen atom and the C5-nitrile group.[4] This position readily reacts with nucleophiles, typically under basic conditions, while the C2-iodo position remains intact.
-
Common Nucleophiles: Primary and secondary amines, thiols, and alkoxides can displace the chloride to form a wide array of derivatives.
C5-Nitrile Group Transformations
The nitrile group offers further synthetic handles.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: It can be reduced to a primary amine, providing another point for diversification.
Applications in Drug Discovery
The true value of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is as a versatile starting material for generating libraries of drug-like molecules.[6] A typical workflow involves:
-
Scaffold Elaboration: Performing a cross-coupling reaction at the C2-iodo position to install a desired R¹ group.
-
Diversity Introduction: Following up with an SNAr reaction at the C4-chloro position to introduce a diverse set of R² groups.
This two-step process allows for the rapid creation of a matrix of compounds that can be screened for biological activity against targets like protein kinases, PI-PLC, or Mycobacterium tuberculosis.[2][7] The core scaffold provides the necessary geometry for target binding, while the systematically varied R¹ and R² groups probe the surrounding binding pocket to optimize potency and selectivity.
Safety and Handling
As with any halogenated, biologically active heterocyclic compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Use in a well-ventilated fume hood with standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
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